{[(2R)-oxolan-2-yl]methyl}thiourea
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Overview
Description
{[(2R)-oxolan-2-yl]methyl}thiourea is an organic compound that features a thiourea group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-oxolan-2-yl]methyl}thiourea typically involves the reaction of oxolane derivatives with thiourea. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with thiourea in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
{[(2R)-oxolan-2-yl]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiourea group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(2R)-oxolan-2-yl]methyl}thiourea is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its properties make it suitable for use in adhesives, coatings, and other materials .
Mechanism of Action
The mechanism of action of {[(2R)-oxolan-2-yl]methyl}thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the oxolane ring.
N,N’-Substituted Thioureas: Compounds with various substituents on the thiourea group, offering different reactivity and properties.
Uniqueness
{[(2R)-oxolan-2-yl]methyl}thiourea is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties. This makes it more versatile in certain applications compared to simpler thiourea derivatives.
Biological Activity
Introduction
{[(2R)-oxolan-2-yl]methyl}thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
The compound can be represented structurally as follows:
This structure allows for significant interactions with biological molecules, enhancing its potential therapeutic applications.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
---|---|---|
E. coli | 40 µg/mL | 29 |
S. aureus | 50 µg/mL | 24 |
P. aeruginosa | 40 µg/mL | 30 |
The compound showed comparable efficacy to standard antibiotics such as ceftriaxone, indicating its potential as an alternative antimicrobial agent .
2. Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. The compound was tested against common fungal strains such as Candida albicans and Aspergillus niger.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
C. albicans | 25 µg/mL |
A. niger | 30 µg/mL |
These results suggest that the compound could be a promising candidate for treating fungal infections .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including breast and prostate cancer cells. The compound exhibited significant cytotoxic effects with IC50 values ranging from 7 to 20 µM.
Cell Line | IC50 (µM) |
---|---|
Breast Cancer | 10 |
Prostate Cancer | 14 |
Mechanistic studies indicate that thiourea derivatives may inhibit angiogenesis and alter cancer cell signaling pathways, enhancing their anticancer efficacy .
4. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using human cell lines. The compound showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.
Cytokine | Inhibition (%) at 10 µg/mL |
---|---|
IL-6 | 89 |
TNF-α | 78 |
These findings suggest that this compound could be beneficial in managing inflammatory diseases .
Case Study: Antibacterial Efficacy
A study conducted by Roxana et al. synthesized a series of thiourea derivatives, including this compound, and evaluated their antibacterial properties against clinical isolates of resistant bacteria. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential role in addressing antibiotic resistance .
Case Study: Anticancer Mechanism
Research published in the journal "MDPI" highlighted the mechanism by which thiourea derivatives induce apoptosis in cancer cells through the modulation of specific signaling pathways. The study reported that this compound effectively reduced cell viability in tumor cells while sparing normal cells, indicating its selective cytotoxicity .
Properties
IUPAC Name |
[(2R)-oxolan-2-yl]methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYSJNQVLWANCC-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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